4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide

Synthetic Chemistry Medicinal Chemistry Building Blocks

The unique combination of a 4-iodo substituent and a 5-carbohydrazide group on the 1-methylpyrazole scaffold enables two orthogonal diversification steps that are impossible with simpler analogs. Use for parallel hydrazone library synthesis followed by Suzuki cross-coupling at C4 to generate compound collections for agrochemical or drug discovery screening. 97% purity ensures clean transformations. Ideal for constructing metal-organic frameworks with post-synthetic modification. Avoid costly synthetic detours—source the pre-functionalized scaffold now.

Molecular Formula C5H7IN4O
Molecular Weight 266.042
CAS No. 512810-00-3
Cat. No. B2552749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide
CAS512810-00-3
Molecular FormulaC5H7IN4O
Molecular Weight266.042
Structural Identifiers
SMILESCN1C(=C(C=N1)I)C(=O)NN
InChIInChI=1S/C5H7IN4O/c1-10-4(5(11)9-7)3(6)2-8-10/h2H,7H2,1H3,(H,9,11)
InChIKeyQSDKLQHHMLEPFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Iodo-1-methyl-1H-pyrazole-5-carbohydrazide (CAS 512810-00-3): A Dual-Functional Building Block for Cross-Coupling and Bioactive Scaffold Synthesis


4-Iodo-1-methyl-1H-pyrazole-5-carbohydrazide (CAS 512810-00-3) is a heterocyclic compound with a molecular formula of C₅H₇IN₄O and a molecular weight of 266.04 g/mol . It belongs to the class of pyrazole-5-carbohydrazides, distinguished by an iodine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring . The compound's structural features position it as a versatile intermediate in medicinal chemistry and organic synthesis, combining the synthetic utility of an aryl iodide for palladium-catalyzed cross-coupling reactions with the pharmacophoric potential of the carbohydrazide moiety for generating hydrazone libraries and metal-chelating agents [1][2].

Why 4-Iodo-1-methyl-1H-pyrazole-5-carbohydrazide Cannot Be Readily Substituted by Common Pyrazole Analogs in Advanced Synthesis


In the procurement of research chemicals, the assumption that structurally similar pyrazole derivatives are functionally interchangeable is a critical error. The unique combination of a 4-iodo substituent and a 5-carbohydrazide group on the same 1-methylpyrazole scaffold in 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide enables a divergent synthetic pathway that is impossible to replicate with common alternatives like 4-iodo-1-methyl-1H-pyrazole (lacking the hydrazide) [1] or 1-methyl-1H-pyrazole-5-carbohydrazide (lacking the iodine) . The iodine atom provides a potent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the C4 position, while the carbohydrazide group at C5 serves as a distinct, orthogonal functional group for condensation reactions to form hydrazones, heterocycles, or metal complexes [2][3]. Substituting with a simpler analog would necessitate additional, potentially lower-yielding, and more time-consuming synthetic steps to install the missing functionality, fundamentally altering the route's efficiency and the final product's structural diversity [4].

Quantitative Evidence Guide: Differentiating 4-Iodo-1-methyl-1H-pyrazole-5-carbohydrazide from Structural Analogs


Dual Reactive Handles: Enabling Orthogonal Synthesis via 4-Iodo and 5-Carbohydrazide Groups Compared to Single-Function Analogs

The primary differentiation of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide lies in its dual orthogonal reactive groups. In contrast, the common comparator 4-iodo-1-methyl-1H-pyrazole (CAS 39806-90-1) and 1-methyl-1H-pyrazole-5-carbohydrazide (CAS 197079-02-0) each possess only one of these key functionalities. The target compound combines the cross-coupling capability of the 4-iodo group (found in the first comparator) with the condensation and chelation potential of the 5-carbohydrazide group (found in the second) . This dual functionality is a qualitative, structural difference that directly translates to quantitative advantages in synthetic step-count and efficiency, although direct comparative yield data for this specific compound versus its analogs is not available in the primary literature. The 4-iodo group enables efficient participation in palladium-catalyzed reactions like Suzuki-Miyaura couplings, a well-established class-level property of 4-iodopyrazoles [1].

Synthetic Chemistry Medicinal Chemistry Building Blocks

Synthetic Utility: 4-Iodo Substituent as a Reactive Partner in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the 4-iodo group in 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide enables its use as an electrophilic partner in various palladium-catalyzed cross-coupling reactions [1]. This is a well-documented class-level property of 4-iodopyrazoles, which are known to be more reactive than their bromo or chloro counterparts. Comparators like 1-methyl-1H-pyrazole-5-carbohydrazide (CAS 197079-02-0), which lack the iodine atom, are inert under standard cross-coupling conditions and thus cannot be used to directly arylate, alkynylate, or alkenylate the C4 position . While no peer-reviewed study provides a direct yield comparison for this exact compound, the literature on analogous 4-iodopyrazoles demonstrates that they can undergo Suzuki-Miyaura coupling with arylboronic acids in high yields (e.g., 70-95%) under mild conditions [2][3]. The iodine substituent is a class-level determinant for enabling this powerful and widely used C-C bond-forming transformation.

Cross-Coupling Suzuki Reaction Sonogashira Reaction Heck Reaction

Availability and Purity for Direct Use in Advanced Synthesis: A Procurement Consideration

From a procurement standpoint, 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide (CAS 512810-00-3) is commercially available from multiple suppliers at a standard purity specification of ≥97% . This level of purity is suitable for direct use in complex synthetic sequences without requiring additional in-house purification steps, which can be a significant source of time and material loss. While this is not a unique feature, it provides a quantifiable procurement benchmark. In contrast, closely related but less common analogs, such as 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide, may be more difficult to source or require custom synthesis, introducing supply chain variability and lead time . The established commercial availability of the target compound at a consistent 97% purity offers a quantifiable advantage in terms of procurement reliability and research workflow efficiency.

Chemical Procurement Purity Analysis Research Chemicals

Optimized Application Scenarios for 4-Iodo-1-methyl-1H-pyrazole-5-carbohydrazide in Research and Development


Medicinal Chemistry: One-Pot, Sequential Functionalization for Focused Hydrazone Library Synthesis

The dual orthogonal reactive groups of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide make it an ideal starting material for the rapid, parallel synthesis of diverse hydrazone libraries [1]. In this scenario, the 5-carbohydrazide moiety can first be condensed with a variety of aldehydes or ketones to form a library of hydrazone intermediates. Subsequently, the 4-iodo group on these intermediates can be used as a common handle for a second round of diversification via a Suzuki-Miyaura cross-coupling reaction with a panel of aryl or heteroaryl boronic acids [2][3]. This two-step, one-pot sequence allows for the generation of a large, structurally complex compound collection for biological screening, capitalizing on the compound's ability to undergo orthogonal transformations that are impossible with single-function analogs. The established 97% purity ensures that the initial condensation step proceeds with minimal side reactions, enhancing library quality .

Agrochemical Discovery: Synthesis of Novel Pyrazole-Containing Fungicides via C4 Arylation

The pyrazole core is a privileged scaffold in modern agrochemicals, with several commercial fungicides and herbicides featuring this motif. The 4-iodo group on 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide provides a direct route to introducing aromatic or heteroaromatic groups at the C4 position, a common structural requirement for target binding in fungal enzymes [1]. The compound's inherent reactivity in Suzuki-Miyaura cross-coupling [2] allows researchers to efficiently synthesize and screen a series of C4-arylated pyrazole-5-carbohydrazide analogs to identify new lead candidates with improved potency or altered selectivity profiles. The combination of the hydrazide and iodine functionalities is particularly valuable for generating compounds that may act as succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides.

Materials Science: Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carbohydrazide group is known for its ability to chelate metal ions, while the pyrazole ring can act as a rigid linker. 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide offers a unique entry point into the construction of novel metal-organic materials [1]. The 5-carbohydrazide can coordinate to metal nodes, and the 4-iodo group remains available for post-synthetic modification (PSM) of the resulting framework. For instance, a MOF constructed using this compound as a linker could be further functionalized via Suzuki coupling on the iodo group to introduce specific properties (e.g., catalytic sites, fluorescent tags, altered pore hydrophobicity) into the pre-formed material [2]. This post-synthetic diversification strategy is a powerful tool in materials science that is uniquely enabled by the presence of the iodine atom on the linker.

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